molecular formula C21H19N3S B14631635 3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole CAS No. 54211-60-8

3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole

Cat. No.: B14631635
CAS No.: 54211-60-8
M. Wt: 345.5 g/mol
InChI Key: HZRKKUAFBOGTFA-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methylsulfanyl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thioketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)-1,4,5-triphenyl-1H-1,2,4-triazole: Similar structure but lacks the dihydro component.

    4-(Methylsulfanyl)-3-phenyl-1,2,4-triazole: Different substitution pattern on the triazole ring.

    1,4,5-Triphenyl-1H-1,2,4-triazole: Lacks the methylsulfanyl group.

Uniqueness

3-(Methylsulfanyl)-1,4,5-triphenyl-4,5-dihydro-1H-1,2,4-triazole is unique due to the presence of both the methylsulfanyl group and the dihydro component, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

54211-60-8

Molecular Formula

C21H19N3S

Molecular Weight

345.5 g/mol

IUPAC Name

5-methylsulfanyl-2,3,4-triphenyl-3H-1,2,4-triazole

InChI

InChI=1S/C21H19N3S/c1-25-21-22-24(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)23(21)18-13-7-3-8-14-18/h2-16,20H,1H3

InChI Key

HZRKKUAFBOGTFA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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